molecular formula C9H12N2 B14308025 (Hexan-3-ylidene)propanedinitrile CAS No. 111963-23-6

(Hexan-3-ylidene)propanedinitrile

Cat. No.: B14308025
CAS No.: 111963-23-6
M. Wt: 148.20 g/mol
InChI Key: SQTATDQPORNFEP-UHFFFAOYSA-N
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Description

(Hexan-3-ylidene)propanedinitrile is an organic compound characterized by the presence of a hexylidene group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexan-3-ylidene)propanedinitrile typically involves the reaction of hexanal with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of hexanal reacts with the active methylene group of malononitrile to form the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Hexan-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile groups under mild conditions.

Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Hexan-3-ylidene)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (Hexan-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed bioactivity. Detailed studies on its binding affinity and mode of action are essential to fully understand its effects.

Comparison with Similar Compounds

(Hexan-3-ylidene)propanedinitrile can be compared with other similar compounds such as:

    Malononitrile: A simpler dinitrile compound used in organic synthesis.

    Cyanoacetonitrile: Another nitrile compound with similar reactivity.

    (Hexan-2-ylidene)propanedinitrile: A structural isomer with different chemical properties.

Properties

CAS No.

111963-23-6

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-hexan-3-ylidenepropanedinitrile

InChI

InChI=1S/C9H12N2/c1-3-5-8(4-2)9(6-10)7-11/h3-5H2,1-2H3

InChI Key

SQTATDQPORNFEP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C#N)C#N)CC

Origin of Product

United States

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